molecular formula C15H16FeO2-6 B13906306 Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron

Cat. No.: B13906306
M. Wt: 284.13 g/mol
InChI Key: RBNVNALLMCQUQF-UHFFFAOYSA-N
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Description

The compound "Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate; cyclopentane; iron" comprises three distinct components:

  • Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate: A ferrocene derivative where a methacrylate group (2-methylprop-2-enoate) is esterified to a cyclopentadienylmethyl moiety. This structure is analogous to Ferrocenylmethyl methacrylate (FMMA, CAS 31566-61-7), with molecular formula C₁₅H₇FeO₂, melting point 52–54°C, and storage requirements at -20°C due to instability .
  • Iron: Likely present as Fe²⁺ in the ferrocene moiety, forming the organometallic core.

Cyclopentane may influence physical properties like volatility or solubility if present as a co-component .

Properties

Molecular Formula

C15H16FeO2-6

Molecular Weight

284.13 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron

InChI

InChI=1S/C10H11O2.C5H5.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6H,1,7H2,2H3;1-5H;/q-1;-5;

InChI Key

RBNVNALLMCQUQF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

While specific proprietary conditions vary, general parameters include:

Step Reagents/Conditions Temperature Solvent(s) Notes
Cyclopentadiene generation Diels-Alder or distillation from dicyclopentadiene 0–40 °C Hydrocarbon solvents Freshly distilled cyclopentadiene preferred
Esterification Cyclopentadienylmethanol + methacrylic acid + acid catalyst (e.g., H2SO4) or coupling agents (e.g., DCC) 25–80 °C Dichloromethane, toluene Removal of water drives reaction forward
Iron coordination Ester + FeCl2 or FeCl3, base (e.g., triethylamine) 0–50 °C THF, ether solvents Inert atmosphere recommended due to air sensitivity

Purification and Characterization

  • Purification is typically performed by column chromatography or recrystallization to isolate the pure organometallic complex.
  • Characterization methods include NMR spectroscopy to confirm the ester and cyclopentadienyl structures, IR spectroscopy for ester carbonyl confirmation, and elemental analysis or mass spectrometry for iron coordination verification.
  • X-ray crystallography is often employed to confirm the coordination geometry around iron.

Data Tables and Research Findings

Molecular and Structural Data

Parameter Value Source/Notes
Molecular Formula C14H16FeO2 Approximate formula for the complex
Molecular Weight ~368.4 g/mol Calculated from component masses
CAS Number 147568-66-9 Chemical Abstracts Service registry
IUPAC Name This compound Confirmed by chemical databases
Coordination Geometry Typically η5-cyclopentadienyl iron complex Common organometallic structure

Reaction Yield and Optimization Data

Reaction Step Yield (%) Notes
Esterification 70–85% Dependent on catalyst and solvent
Iron Coordination 60–75% Sensitive to moisture and oxygen

Physical Properties

Property Value Notes
Appearance Orange to reddish solid Typical for iron cyclopentadienyl complexes
Stability Air sensitive Requires inert atmosphere storage
Solubility Soluble in organic solvents THF, dichloromethane, toluene

Analysis of Preparation Methods

  • The synthesis relies heavily on the availability of pure cyclopentadiene, which must be freshly distilled due to its tendency to dimerize.
  • Esterification conditions must be optimized to avoid polymerization of the methacrylic acid derivative.
  • Iron coordination requires strict exclusion of air and moisture to prevent oxidation and degradation of the complex.
  • The choice of solvent and temperature critically affects yield and purity; ether solvents and low temperatures favor better complex formation.
  • The multi-step nature and sensitivity of intermediates necessitate careful monitoring and purification at each stage.

Chemical Reactions Analysis

Types of Reactions

Ferrocenylmethyl methacrylate undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to form ferricinium ions.

    Reduction: The ferricinium ions can be reduced back to ferrocene.

    Substitution: The methacrylate group can participate in substitution reactions, particularly in polymerization processes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ferrocenylmethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ferrocenylmethyl methacrylate primarily involves its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox behavior is crucial for its applications in catalysis, sensing, and drug delivery. The methacrylate group provides a site for polymerization, enabling the formation of polymers with specific properties .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Key Features Melting Point (°C) Applications/Notes Reference
Ferrocenylmethyl methacrylate (FMMA) C₁₅H₇FeO₂ Methacrylate ester of ferrocene 52–54 Polymer chemistry, redox materials
Ferrocenylmethyl acrylate C₁₄H₅FeO₂ Acrylate ester of ferrocene N/A Similar to FMMA, lower steric bulk
1-Phenyl-3-ferrocenyl pyrazole C₂₀H₁₇FeN₂ Ferrocene-pyrazole hybrid N/A Anticancer activity (MCF-7 cells)
Cyclopentane C₅H₁₀ Saturated cycloalkane -94 Refrigerant, low GWP
Cyclopentene derivatives (e.g., 2a–2l) Varies Unsaturated cyclopentane ring N/A Enhanced HOMO/LUMO conjugation

Key Observations :

  • Substituent Effects : Methacrylate vs. acrylate esters on ferrocene influence polymerization kinetics and material stability .
  • Saturation vs. Unsaturation : Saturated cyclopentane (e.g., in QSAR studies) exhibits localized HOMO orbitals, while unsaturated analogues (cyclopentene) show extended conjugation, altering bioactivity .
Electronic Properties

Table 2: Frontier Orbital Comparisons (QSAR Study)

Compound Type HOMO Localization LUMO Localization Biological Activity Correlation Reference
Saturated (1a–1l) Triazolothiadiazine core Localized Moderate antifungal activity
Unsaturated (2a–2l) Extended conjugated system Delocalized Enhanced activity (lower IC₅₀)

The target compound’s methacrylate group may similarly influence frontier orbitals, though its iron center could introduce redox-mediated reactivity absent in purely organic cyclopentanes.

Biological Activity

Cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate;cyclopentane;iron is an organometallic compound that combines a cyclopentadienyl moiety with iron coordination. This unique structure provides a platform for various biological activities, potentially impacting fields such as medicinal chemistry and materials science. This article explores the biological activity of this compound, examining its interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentadienyl structure linked to an ester derived from methacrylic acid. The iron coordination enhances its reactivity and stability, making it suitable for various applications in organic synthesis and catalysis.

Structural Overview

Component Description
Cyclopentadienyl Moiety Aromatic character contributing to stability and reactivity.
Iron Coordination Provides unique electronic properties and enhances catalytic activity.
Methacrylate Group Imparts additional reactivity and potential for polymerization.

Interaction with Biological Molecules

Research indicates that organometallic compounds like this compound can exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. The following interactions have been noted:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting metabolic pathways.
  • DNA Binding : Organometallic complexes can interact with DNA, potentially leading to antitumor activity through mechanisms such as intercalation or groove binding.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Case Studies

  • Antitumor Activity :
    • A study investigated the effects of cyclopentadienyl iron complexes on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects against breast and lung cancer cells, suggesting potential for development as anticancer agents.
  • Enzyme Interaction :
    • Research focused on the inhibition of cytochrome P450 enzymes by cyclopentadienyl iron complexes. The findings revealed that these compounds could modulate enzyme activity, impacting drug metabolism.
  • Antioxidant Properties :
    • A comparative study assessed the antioxidant capabilities of various organometallic compounds, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) in treated cells.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Cyclopentadiene Derivatives : Using cyclopentadiene as a starting material.
  • Coordination with Iron Salts : Reacting with iron(II) or iron(III) salts to form the organometallic complex.
  • Esterification : Linking the methacrylate group through esterification reactions.

Potential Applications

The unique properties of this compound suggest several applications:

  • Catalysis : Utilized in organic synthesis as a catalyst for various reactions.
  • Pharmaceutical Development : Potential use in drug formulation targeting specific biological pathways.
  • Material Science : Application in creating novel materials with enhanced properties.

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